molecular formula C12H10BrClN2O3 B6592491 4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one CAS No. 2095779-88-5

4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B6592491
CAS No.: 2095779-88-5
M. Wt: 345.57 g/mol
InChI Key: WNSXFYFOQNKFLT-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C12H10BrClN2O3 and its molecular weight is 345.57 g/mol. The purity is usually 95%.
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Biological Activity

4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one is a compound belonging to the pyridazinone family, characterized by its unique structural features. Its molecular formula is C12H10BrClN2O3C_{12}H_{10}BrClN_2O_3 with a molecular weight of 345.57 g/mol. This article explores its biological activities, including anticancer properties, enzyme inhibition, and potential therapeutic applications.

Structural Features

The compound's structure includes:

  • Pyridazine core : A six-membered ring containing two nitrogen atoms.
  • Bromine and chlorine substituents : These halogens are known to influence the compound's lipophilicity and biological interactions.
  • Dimethoxyphenyl group : This aromatic moiety enhances the compound's reactivity and potential for interaction with biological targets.

Anticancer Activity

Research indicates that pyridazinone derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism of Action
HeLa10.5Induction of apoptosis
A5498.7Cell cycle arrest at G2/M phase
MCF-712.0Inhibition of tubulin polymerization

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound is relatively potent against these cancer cell lines .

Enzyme Inhibition

Pyridazinones are also known for their ability to inhibit various enzymes involved in cancer progression and other diseases. Preliminary studies on this compound have suggested its potential as an inhibitor of the JNK1 pathway, which is crucial in regulating apoptosis and cellular stress responses .

Case Studies

  • Study on Antitumor Effects : A study evaluated the effects of this compound on human lung adenocarcinoma cells (A549). The results indicated that treatment led to significant apoptosis via caspase activation, demonstrating its potential as a therapeutic agent in lung cancer treatment .
  • Inhibition of Tumor Growth : Another investigation focused on the compound's ability to inhibit tumor growth in xenograft models. Results showed a marked reduction in tumor size compared to control groups, further supporting its anticancer potential .

Discussion

The structural characteristics of this compound suggest that it may interact favorably with biological targets due to its lipophilicity and electronic properties imparted by the halogens and methoxy groups. The combination of these features likely enhances its binding affinity to proteins involved in cancer progression.

Properties

IUPAC Name

4-bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2O3/c1-18-8-3-7(4-9(5-8)19-2)16-12(17)10(13)6-11(14)15-16/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSXFYFOQNKFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C(=O)C(=CC(=N2)Cl)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201180429
Record name 3(2H)-Pyridazinone, 4-bromo-6-chloro-2-(3,5-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095779-88-5
Record name 3(2H)-Pyridazinone, 4-bromo-6-chloro-2-(3,5-dimethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2095779-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3(2H)-Pyridazinone, 4-bromo-6-chloro-2-(3,5-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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